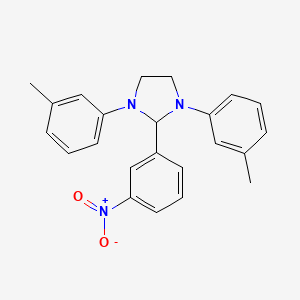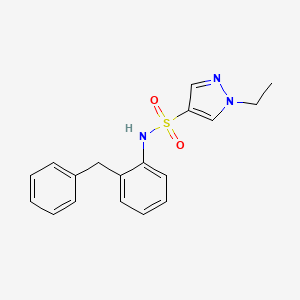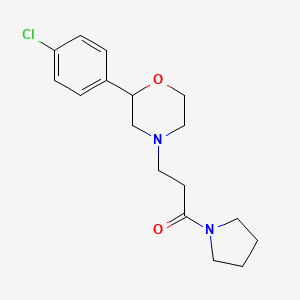
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C28H32N4O2, and its molecular weight is 460.59 g/mol.
Mécanisme D'action
The mechanism of action of N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves its binding to dopamine D2 receptors. The compound acts as an antagonist, which means it blocks the activity of dopamine at these receptors. This can have various effects on the brain and body, depending on the specific physiological and pathological processes involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific processes being studied. The compound has been shown to have effects on dopamine signaling, which can affect various neurological and psychiatric disorders. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can have additional effects on the brain and body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that the compound is highly selective for dopamine D2 receptors, which makes it a useful tool compound for studying these receptors. Another advantage is that the compound has a high affinity for dopamine D2 receptors, which allows for precise control of receptor activity. One limitation is that the compound has limited solubility in water, which can make it difficult to work with in some experimental settings. Another limitation is that the compound has potential off-target effects on other neurotransmitter systems, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate the potential therapeutic applications of the compound for neurological and psychiatric disorders. Another direction is to investigate the potential use of the compound as a tool compound for studying dopamine D2 receptors in various physiological and pathological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and to identify any potential off-target effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-benzylpiperazine with 3-(furan-3-yl)propan-1-amine in the presence of acetic acid. The resulting intermediate is then reacted with 2-phenylethylamine and 1,1'-carbonyldiimidazole to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential applications in scientific research. The compound has been shown to have activity as a dopamine D2 receptor antagonist, which makes it a potential therapeutic agent for the treatment of neurological and psychiatric disorders. The compound has also been studied for its potential use as a tool compound for investigating the role of dopamine D2 receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-17-21-11-16-29-19-21)22-7-4-12-27(18-22)23-9-14-26(15-10-23)13-8-20-5-2-1-3-6-20/h1-3,5-6,11,16,19,22-23H,4,7-10,12-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYAMKZLDIFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)

![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)
![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)

![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)
![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)